![molecular formula C24H17NO7 B2741868 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714228-73-6](/img/no-structure.png)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including a benzodioxin, a chromenone, and a nitrophenyl group . It’s worth noting that these functional groups are often found in bioactive compounds, which suggests that this compound may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The benzodioxin and chromenone groups, for example, are both cyclic structures, which can have significant effects on the compound’s physical and chemical properties.Applications De Recherche Scientifique
Antimicrobial Effects and Synthetic Derivatives
Research has indicated that derivatives of 4-hydroxy-chromen-2-one, a compound structurally related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, possess significant antibacterial activities. These derivatives have been synthesized and characterized, showing bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The study highlights the potential of such compounds in developing novel organic compounds with high levels of antibacterial activity, supported by advanced instrumental methods of analysis (Behrami & Dobroshi, 2019).
Photochemical Synthesis of Pentacyclic Compounds
Another fascinating application is the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones leading to the formation of angular pentacyclic compounds. This photochemical method provides a green and convenient synthesis route, avoiding the use of specific and toxic reagents, and represents a general approach for creating some benzothiophene fused xanthenone derivatives in a single step. This process underscores the versatility of chromen-4-ones in synthesizing complex organic structures (Dalai et al., 2017).
Antioxidant Properties of Derivatives
Further research into the antioxidant properties of new 4-hydroxycoumarin derivatives, which share a core structural similarity with the compound , has revealed that these derivatives exhibit notable scavenging activity. This study provides insights into the potential of such compounds in mitigating oxidative stress and suggests avenues for the development of new antioxidant agents (Stanchev et al., 2009).
Cancer Research and Molecular Docking Studies
Compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one have been explored for their potential in cancer research. Studies involving molecular docking and pharmacological evaluation have shown that certain derivatives can exhibit moderate to good antibacterial properties, with further molecular docking studies suggesting potential mechanisms of action against specific protein targets. This line of research opens up possibilities for the compound and its derivatives in therapeutic applications, particularly in targeting cancer cells (Lal et al., 2018).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one' involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 4-nitrophenylacetic acid to form the intermediate, which is then cyclized with chromone in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carbaldehyde", "4-nitrophenylacetic acid", "chromone", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 4-nitrophenylacetic acid in the presence of a suitable condensing agent such as DCC or EDC to form the intermediate.", "Step 2: Cyclization of the intermediate with chromone in the presence of a Lewis acid catalyst such as BF3.OEt2 or AlCl3 to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
Numéro CAS |
714228-73-6 |
Nom du produit |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Formule moléculaire |
C24H17NO7 |
Poids moléculaire |
431.4 |
Nom IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H17NO7/c26-24-19-7-6-18(31-13-15-1-4-17(5-2-15)25(27)28)12-22(19)32-14-20(24)16-3-8-21-23(11-16)30-10-9-29-21/h1-8,11-12,14H,9-10,13H2 |
Clé InChI |
BITOGDWAJPYFHO-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=C(C=C5)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



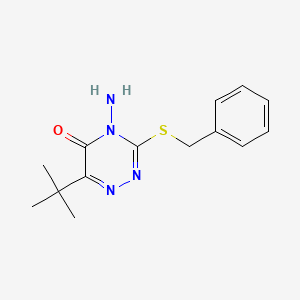
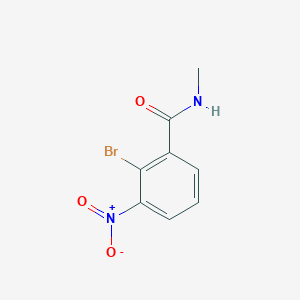
![N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2741787.png)

![N-Ethyl-N-[2-oxo-2-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2741790.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2741791.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2741794.png)
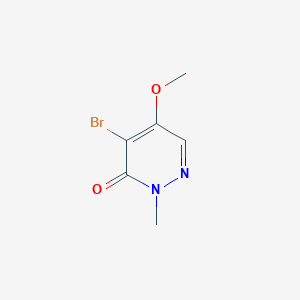

![4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B2741800.png)
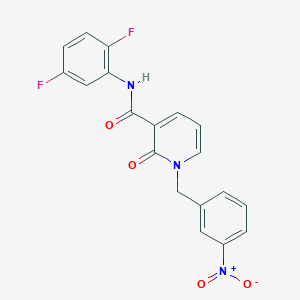
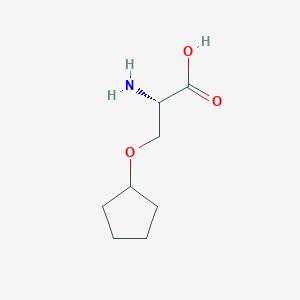
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)
![4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B2741808.png)